molecular formula C9H8OS2 B065272 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde CAS No. 159709-36-1

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

Cat. No. B065272
CAS RN: 159709-36-1
M. Wt: 196.3 g/mol
InChI Key: WEAXSPMHCXWYPF-UHFFFAOYSA-N
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Description

3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde is a compound belonging to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science due to their unique chemical and physical properties. Although the specific compound 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde has not been extensively studied, related compounds provide valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies such as oxidative coupling reactions and palladium-catalyzed intramolecular cyclization. For instance, the synthesis of new organic semiconducting polymers containing fused aromatic rings like 3,6-dimethylthieno[3,2-b]thiophene demonstrates the utility of oxidative coupling reactions in creating thiophene-based materials with significant electronic properties (Kong et al., 2009).

Molecular Structure Analysis

The molecular structure of thiophene derivatives plays a crucial role in their chemical reactivity and physical properties. X-ray crystallography and molecular orbital calculations are common techniques used to analyze these structures. For example, the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate provided insights into the coordination and geometry of similar organometallic compounds (Shearer et al., 1980).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including bromination, Vilsmeier–Haack formylation, and nitration, which are influenced by their electronic structure. The synthesis and characterization of dimers, trimers, and tetramers of 3,6-dimethylthieno[3,2-b]thiophene highlight the reactivity of thiophene units when connected at specific positions, affecting their electronic properties and potential applications (Nakayama et al., 1996).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their solubility, melting points, and optical properties, are critical for their application in various fields. The synthesis and optical properties of functionally substituted thiophene derivatives reveal how modifications to the thiophene core can influence properties like fluorescence quantum yields, which are important for applications in dyes and organic electronics (Bogza et al., 2018).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as their reactivity towards electrophilic substitution and their ability to undergo polymerization, are key factors that determine their utility in synthesis and material science. Studies on the polymerization of thiophene derivatives, like the acid-catalyzed polycondensation of 2-acetoxymethyl-3,4-dimethylthiophene, shed light on the mechanisms and outcomes of such reactions, leading to materials with unique electronic and structural properties (Stagnaro et al., 2009).

Scientific Research Applications

  • Synthesis and Antimicrobial Studies : This compound has been utilized in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. These synthesized products exhibited promising antimicrobial properties (Kheder & Mabkhot, 2012).

  • Formation of Novel Derivatives : It has been used in the synthesis of various derivatives of thieno[2,3-b]pyridine, thieno[2,3-d]pyrimidine, and thieno[3′,2′:5,6]pyrido[2,3-d]-pyrimidine, expanding the range of available functional derivatives of thiophene (Shvedov, Kharizomenova, & Grinev, 1974).

  • Synthesis of Thieno-Thiophenes and Pyrimidines : The compound has been integral in synthesizing various thieno-thiophenes and thieno[3,2-d]pyrimidin-7(6H)-ones, demonstrating versatility in organic synthesis (Hawkins et al., 1994).

  • Generation of Aryl Thieno[2,3-c]Furans : It has played a role in generating aryl thieno[2,3-c]furans and furo[3,4-b]pyridine, showcasing its importance in the development of novel organic compounds (Kuroda et al., 1991).

  • Synthesis of Biological Active Compounds : This chemical has been used for the one-pot synthesis of various thieno[2,3-b]thiophenes, which are useful as starting materials for creating biologically active compounds (El-Saghier, 1993).

  • Analgesic and Anti-inflammatory Agents : It has been involved in synthesizing new analgesic and anti-inflammatory agents, demonstrating its potential in medicinal chemistry (Alagarsamy, Vijayakumar, & Solomon, 2007).

  • Selective Hydrazidation Studies : The compound has been studied for selective hydrazidation, contributing to the development of various chemical synthesis techniques (Jing, 2011).

  • Optical Properties in Dyes and Pigments : It has been used to synthesize compounds with interesting optical properties, suggesting potential applications in dyes and pigments (Bogza et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound is commonly used as an intermediate in organic synthesis . It can be used to prepare some compounds with important biological activities and pharmacological properties . In addition, it can also be used as a raw material for organic dyes, pigments, and photosensitive materials .

properties

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXSPMHCXWYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381122
Record name 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159709-36-1
Record name 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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